5-Methoxypyrazin-2-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Methoxypyrazin-2-amine is a disubstituted pyrazine derivative featuring an electron-donating methoxy group at the 5-position and a nucleophilic amine at the 2-position. This substitution pattern confers distinct electronic properties, reactivity, and physicochemical characteristics compared to other 5-substituted-2-aminopyrazines.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 54013-07-9
Cat. No. B1368344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxypyrazin-2-amine
CAS54013-07-9
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCOC1=NC=C(N=C1)N
InChIInChI=1S/C5H7N3O/c1-9-5-3-7-4(6)2-8-5/h2-3H,1H3,(H2,6,7)
InChIKeyBWXBZAOCBVXFMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxypyrazin-2-amine (CAS 54013-07-9): Procurement-Ready Pyrazine Building Block for Pharmaceutical and Agrochemical R&D


5-Methoxypyrazin-2-amine is a disubstituted pyrazine derivative featuring an electron-donating methoxy group at the 5-position and a nucleophilic amine at the 2-position . This substitution pattern confers distinct electronic properties, reactivity, and physicochemical characteristics compared to other 5-substituted-2-aminopyrazines . Its primary utility is as a synthetic intermediate in the discovery of kinase inhibitors and histone deacetylase (HDAC) inhibitors, as well as in the development of novel agrochemicals .

5-Methoxypyrazin-2-amine Procurement: Why In-Class Analogs Are Not Interchangeable


The assumption that any 5-substituted 2-aminopyrazine can serve as a direct replacement for 5-Methoxypyrazin-2-amine fails upon examination of key physicochemical parameters. The methoxy group's unique electron-donating capacity, as quantified by its Hammett substituent constant, differentiates it from electron-withdrawing halogens or a neutral methyl group . This directly impacts the compound's basicity (pKa), lipophilicity (LogP), and stability during storage, which in turn dictate its reactivity profile in nucleophilic aromatic substitution (SNAr) reactions, its solubility in reaction media, and its handling requirements [1]. The following quantitative evidence guide details these non-interchangeable properties.

5-Methoxypyrazin-2-amine (CAS 54013-07-9): Quantified Differentiation Evidence Versus Analogs


Basicity: pKa of 5-Methoxypyrazin-2-amine vs. Halogenated and Methyl Analogs

The predicted pKa of 5-Methoxypyrazin-2-amine is 2.74±0.10, indicating it is a weaker base than its 5-methyl (3.50±0.10) and unsubstituted (3.22±0.10) counterparts, but significantly more basic than its 5-chloro (1.74±0.10) and 5-bromo (1.66±0.10) analogs . This intermediate basicity arises from the methoxy group's ability to donate electron density via resonance, partially counteracting the pyrazine ring's electron deficiency .

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity: LogP of 5-Methoxypyrazin-2-amine vs. Chloro and Methyl Analogs

5-Methoxypyrazin-2-amine has a predicted XLogP3 of 0.6, significantly lower than the 5-chloro analog (LogP 1.29) and closer to the 5-methyl analog (LogP ~0.95) [1][2]. This indicates 5-Methoxypyrazin-2-amine is more hydrophilic, which will influence its partitioning in biological systems and its solubility in aqueous versus organic solvents during synthesis.

Drug Design ADME Bioavailability

Density: Physical Handling and Formulation Comparison

The predicted density of 5-Methoxypyrazin-2-amine is 1.224±0.06 g/cm³, which is considerably lower than that of its halogenated analogs (5-chloro: 1.437; 5-bromo: 1.844 g/cm³) and comparable to the 5-methyl analog (1.155 g/cm³) . This property is relevant for large-scale handling, formulation, and shipping logistics.

Formulation Science Process Chemistry Material Handling

Storage Stability: Refrigeration Requirement for 5-Methoxypyrazin-2-amine

5-Methoxypyrazin-2-amine requires storage at 2-8°C under an inert atmosphere and protected from light, as specified by multiple vendors and databases [1]. In contrast, the 5-chloro and 5-methyl analogs are recommended for storage at room temperature in a dark place . This suggests a higher inherent chemical reactivity or thermal sensitivity for the methoxy derivative.

Stability Studies Supply Chain Management Long-term Storage

5-Methoxypyrazin-2-amine: Key Application Scenarios Driven by Evidence


Medicinal Chemistry: Kinase and HDAC Inhibitor Scaffold Derivatization

5-Methoxypyrazin-2-amine is the core building block in a patent-protected chemical space for histone deacetylase (HDAC) inhibitors (WO-2019166824-A1) . Its unique pKa and LogP profile, as detailed in Section 3, makes it a superior starting point for introducing polarity into lead compounds compared to its more lipophilic chloro analog, potentially improving solubility and reducing off-target promiscuity.

Agricultural Chemistry: Next-Generation Pesticide Design

Vendor documentation explicitly lists this compound's role in developing new pesticides and herbicides . The electron-donating methoxy group can modulate the reactivity of the pyrazine ring, potentially leading to active ingredients with novel modes of action and improved environmental fate profiles compared to traditional halogenated heterocycles.

Process Chemistry: Controlled SNAr Reactions

The combination of the C-2 amine nucleophile and a C-5 methoxy leaving group (under demethylation conditions) provides an orthogonal reactive handle. While 5-chloro and 5-bromo analogs are suitable for direct transition-metal-catalyzed cross-couplings, the methoxy derivative offers a distinct pathway for diversifying the pyrazine core via sequential activation, expanding the accessible chemical space .

Material Science: Synthesis of Specialty Monomers

The compound's use in research for advanced materials, such as polymers with improved thermal stability and chemical resistance, is cited by suppliers . Its lower density and different polarity compared to halogenated analogs can be exploited to tune the physical properties of the resulting polymeric materials.

Technical Documentation Hub

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